2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring, a methyl group, a methylsulfanyl group, and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
They also serve as structural motifs in biologically active molecules .
Mode of Action
Furan derivatives are known to undergo various chemical transformations, including michael addition, intramolecular nucleophilic addition, ring opening, and elimination .
Biochemical Pathways
Furan derivatives are known to be involved in various chemical transformations, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of pharmacological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of furan-2-carboxaldehyde with suitable reagents can lead to the formation of the furan ring, which is then further functionalized to introduce the pyrimidine ring and other substituents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive pyrimidine derivatives.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-4-methylpyrimidine-5-carboxylic acid
- 2-(Furan-2-yl)-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
- 4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the furan ring and the methylsulfanyl group distinguishes it from other pyrimidine derivatives, potentially enhancing its reactivity and biological activity.
Properties
IUPAC Name |
2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6-8(11(14)15)10(17-2)13-9(12-6)7-4-3-5-16-7/h3-5H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNDWIUHNXRXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.